molecular formula C10H16Cl2N4O B1522983 N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride CAS No. 1308646-67-4

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride

Cat. No. B1522983
CAS RN: 1308646-67-4
M. Wt: 279.16 g/mol
InChI Key: ZOZKXBCQYOMYQF-UHFFFAOYSA-N
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Description

“N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride” is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.24 . It is a salt with two chloride ions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10;;/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Pharmacological Research

This compound is utilized in pharmacological studies due to its potential as a biochemical tool. It can be used to investigate the biological pathways and molecular mechanisms in which similar structures are involved. For instance, compounds with pyrimidine moieties are often explored for their role as kinase inhibitors, which are crucial in the development of cancer therapies .

Proteomics Research

In proteomics, this compound can be used to study protein interactions and modifications. Its ability to bind with specific proteins or interfere with protein-protein interactions makes it a useful probe in elucidating protein functions and pathways .

Anticancer Agent Development

Due to the presence of the pyrimidine moiety, which is common in many anticancer agents, this compound is of particular interest in the development of new anticancer drugs. It can be used to study its efficacy and safety profile in various cancer models, contributing to the early stages of drug discovery .

Mechanism of Action

Target of Action

The primary target of N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB by N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

N-pyrimidin-2-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZKXBCQYOMYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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